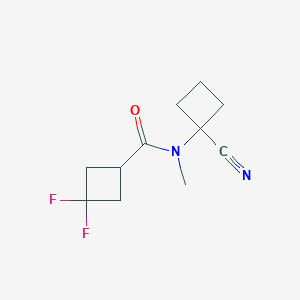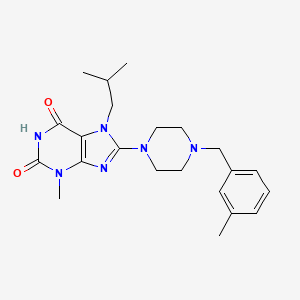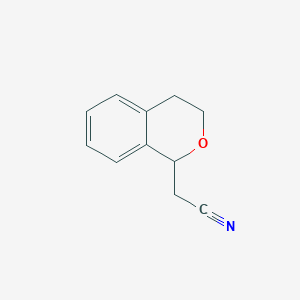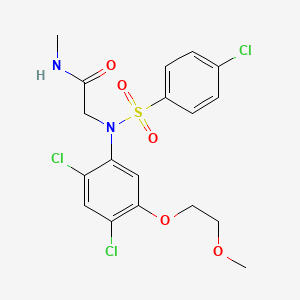
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide, commonly known as CB-13, is a synthetic cannabinoid compound that belongs to the cyclohexylphenol family. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB-13 has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
CB-13 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 activation leads to the modulation of various physiological processes, including pain perception, appetite regulation, and mood regulation. CB-13 has been shown to bind to CB1 with high affinity and selectivity, leading to the activation of downstream signaling pathways, such as the G protein-coupled receptor system.
Biochemical and Physiological Effects
CB-13 has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CB-13 can modulate the activity of several enzymes and receptors, such as the fatty acid amide hydrolase and the transient receptor potential vanilloid 1 channel. In vivo studies have shown that CB-13 can induce analgesia, reduce inflammation, and alter feeding behavior.
実験室実験の利点と制限
CB-13 has several advantages and limitations for lab experiments. Its high affinity and selectivity for CB1 make it a valuable tool for studying the role of CB1 in various physiological processes. However, its synthetic nature and potential toxicity limit its use in vivo and require careful consideration of the experimental conditions.
将来の方向性
CB-13 has several potential future directions for scientific research. In medicinal chemistry, CB-13 derivatives with improved pharmacological properties could be developed for the treatment of various diseases. In pharmacology, CB-13 could be used to investigate the role of CB1 in the regulation of the immune system and the cardiovascular system. In neuroscience, CB-13 could be employed to study the effects of CB1 activation on learning and memory. Additionally, the development of CB-13-based biosensors could provide a valuable tool for the detection of CB1 ligands in biological samples.
合成法
The synthesis of CB-13 involves several steps, starting with the reaction of 1-cyanocyclobutane with 3,3-difluorocyclobutanone in the presence of a base catalyst to form 1-cyanocyclobutyl-3,3-difluorocyclobutanol. This intermediate is then converted to the final product, CB-13, by reacting it with N-methyl isatoic anhydride in the presence of a Lewis acid catalyst. The yield of CB-13 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
CB-13 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CB-13 has been evaluated as a potential drug candidate for the treatment of several diseases, including pain, inflammation, and cancer. In pharmacology, CB-13 has been used to study the mechanism of action of the cannabinoid receptor CB1 and its role in various physiological processes. In neuroscience, CB-13 has been employed to investigate the effects of CB1 activation on neuronal signaling and synaptic plasticity.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(10(7-14)3-2-4-10)9(16)8-5-11(12,13)6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMUBWJDIXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609051.png)

![1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2609053.png)
![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2609058.png)


![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)